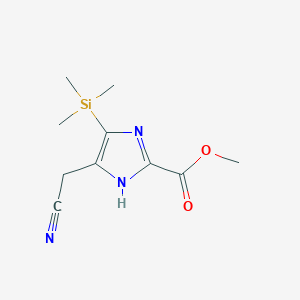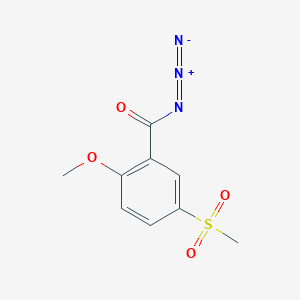
5-(Methanesulfonyl)-2-methoxybenzoyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methanesulfonyl)-2-methoxybenzoyl azide is a chemical compound that belongs to the class of organic azides. Organic azides are known for their reactivity and are widely used in organic synthesis, particularly in the formation of nitrogen-containing compounds. This compound is characterized by the presence of a methanesulfonyl group, a methoxy group, and an azide group attached to a benzoyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-2-methoxybenzoyl azide typically involves the reaction of 5-(Methanesulfonyl)-2-methoxybenzoic acid with sodium azide in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under controlled conditions to ensure the safe handling of the azide compound, which can be explosive under certain conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the safety and efficiency of the production process. The purification of the final product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-(Methanesulfonyl)-2-methoxybenzoyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles to form different nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Photolysis: The compound can undergo photolysis to form reactive intermediates such as nitrenes.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the compound.
Lithium Aluminum Hydride: Used for the reduction of the azide group.
Ethanol or Methanol: Common solvents used in the reactions.
Major Products Formed
Amines: Formed through the reduction of the azide group.
Diazo Compounds: Formed through diazotransfer reactions.
科学的研究の応用
5-(Methanesulfonyl)-2-methoxybenzoyl azide has several applications in scientific research:
Organic Synthesis:
Click Chemistry: Employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole rings, which are useful in drug discovery and materials science.
Bioconjugation: Used in the modification of biomolecules for labeling and tracking purposes in biological studies.
作用機序
The mechanism of action of 5-(Methanesulfonyl)-2-methoxybenzoyl azide involves the formation of reactive intermediates such as nitrenes upon photolysis. These intermediates can insert into C-H and O-H bonds, leading to the formation of new chemical bonds . The compound’s reactivity is primarily due to the presence of the azide group, which can undergo various transformations under different conditions.
類似化合物との比較
Similar Compounds
Methanesulfonyl Azide: Similar in structure but lacks the methoxy and benzoyl groups.
Imidazole-1-sulfonyl Azide: Another azide compound used in diazotransfer reactions.
4-Acetamidobenzenesulfonyl Azide: Used in similar applications but has different functional groups.
Uniqueness
5-(Methanesulfonyl)-2-methoxybenzoyl azide is unique due to the combination of the methanesulfonyl, methoxy, and azide groups attached to the benzoyl ring. This unique structure imparts specific reactivity and properties that make it suitable for specialized applications in organic synthesis and bioconjugation.
特性
CAS番号 |
63484-07-1 |
|---|---|
分子式 |
C9H9N3O4S |
分子量 |
255.25 g/mol |
IUPAC名 |
2-methoxy-5-methylsulfonylbenzoyl azide |
InChI |
InChI=1S/C9H9N3O4S/c1-16-8-4-3-6(17(2,14)15)5-7(8)9(13)11-12-10/h3-5H,1-2H3 |
InChIキー |
HNJKWZHEPXWEEL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
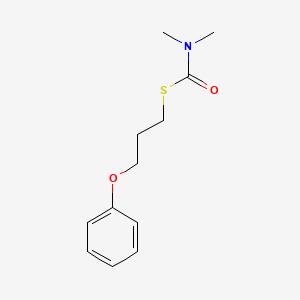
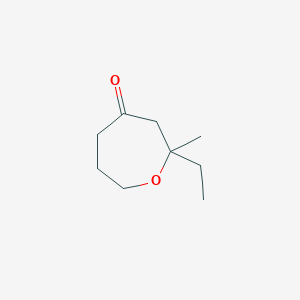
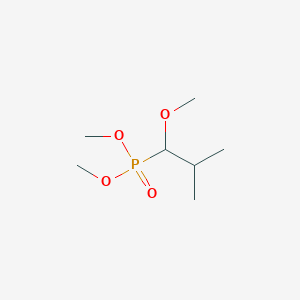
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)
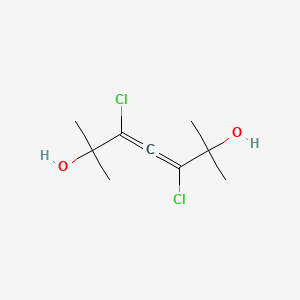
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)




